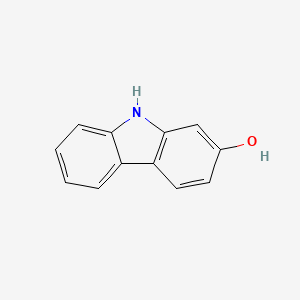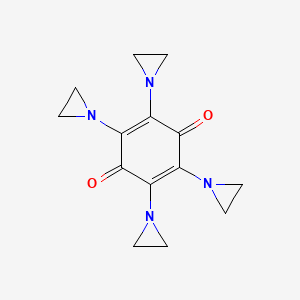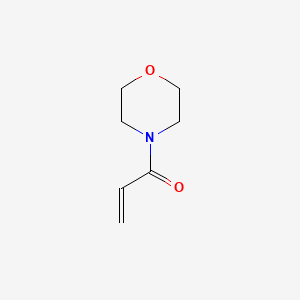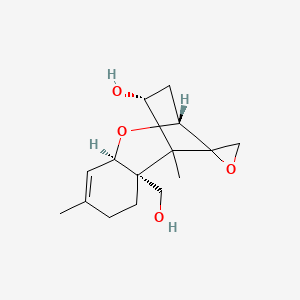
Benzenesulfonamide, 4-(((6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-6080, also known as 6-hydroxy-2-(4-sulfamoylbenzylamino)-4,5,7-trimethylbenzothiazole hydrochloride, is a small molecule drug initially developed by Eisai Co., Ltd. It functions as an inhibitor of the enzyme arachidonate 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators involved in various immune and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-6080 involves several key steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the 4-sulfamoylbenzylamino group.
Reduction and Demethylation: The intermediate compound is reduced using lithium aluminum hydride in tetrahydrofuran to yield 4-(6-methoxy-4,5,7-trimethylbenzothiazol-2-ylaminomethyl)benzenesulfonamide.
Industrial Production Methods
Industrial production of E-6080 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
E-6080 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, altering its functional groups.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of intermediate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is used for reduction in tetrahydrofuran.
Substitution: Various halogenated compounds and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include intermediate compounds that are further processed to yield E-6080. The final product is characterized by its specific functional groups and molecular structure.
Scientific Research Applications
Chemistry: It serves as a model compound for studying 5-LOX inhibitors and their synthesis.
Biology: E-6080 is used to investigate the role of leukotrienes in inflammatory processes and immune responses.
Industry: The compound’s synthesis and production methods are of interest for developing efficient manufacturing processes for similar drugs.
Mechanism of Action
E-6080 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase (5-LOX). This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, E-6080 reduces the production of leukotrienes, thereby mitigating inflammation and related symptoms .
Comparison with Similar Compounds
E-6080 is compared with other 5-LOX inhibitors such as zileuton and AA-861. While all these compounds share the common mechanism of inhibiting 5-LOX, E-6080 is unique due to its specific molecular structure and functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties .
List of Similar Compounds
Zileuton: Another 5-LOX inhibitor used in the treatment of asthma.
AA-861: A selective 5-LOX inhibitor studied for its anti-inflammatory properties.
TZI-41127: Another compound in the same class with similar inhibitory effects on 5-LOX.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
120164-49-0 |
|---|---|
Molecular Formula |
C17H20ClN3O3S2 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C17H19N3O3S2.ClH/c1-9-10(2)15(21)11(3)16-14(9)20-17(24-16)19-8-12-4-6-13(7-5-12)25(18,22)23;/h4-7,21H,8H2,1-3H3,(H,19,20)(H2,18,22,23);1H |
InChI Key |
WLODMDLNSQYBMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)O)C.Cl |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)O)C.Cl |
Key on ui other cas no. |
120164-49-0 |
Synonyms |
6-hydroxy-2-(4-sulfamoylbenzylamine)-4,5,7-trimethylbenzothiazole hydrochloride E 6080 E-6080 E6080 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



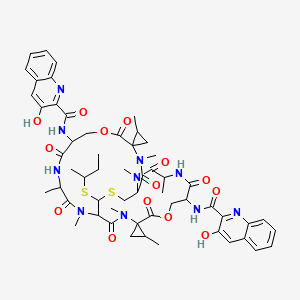


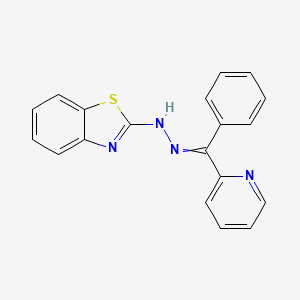
![N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide](/img/structure/B1203733.png)
![2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1203734.png)

